molecular formula C9H9FN2O3 B2525485 N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide CAS No. 156243-41-3

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No.: B2525485
CAS No.: 156243-41-3
M. Wt: 212.18
InChI Key: JQUCULCZNWRUQW-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide (CAS: 156243-41-3) is an acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the meta position (C3), a methyl group at the ortho position (C2), and a nitro group at the para position (C6) relative to the acetamide moiety. Its molecular formula is C₉H₉FN₂O₃, with a molecular weight of 212.18 g/mol .

Properties

IUPAC Name

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUCULCZNWRUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide typically involves the nitration of 3-fluoro-2-methylphenylamine followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide. For instance, research on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated significant antibacterial activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The study aimed to evaluate whether the presence of chlorine in the structure enhances antibacterial efficacy, suggesting that modifications in the acetamide structure can lead to improved antimicrobial properties .

Antitubercular Activity

Another area of application for compounds related to this compound is in the fight against tuberculosis. A series of studies have synthesized and evaluated derivatives of acetamides for their antitubercular activities. For example, derivatives with similar nitrophenyl groups showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effective activity against both standard and drug-resistant strains .

Table 1: Antitubercular Activity of Acetamide Derivatives

CompoundMIC (µg/mL)Activity Against
3m4M. tuberculosis H 37Rv
3a16Rifampicin-resistant TB
3b32Isoniazid-resistant TB

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions aimed at optimizing its biological activity. The structural modifications, such as the introduction of different halogens or functional groups, can significantly influence its pharmacological properties. Studies indicate that certain substitutions can enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .

Safety and Toxicity Evaluation

In addition to evaluating biological activity, assessing the safety profile of this compound is crucial for its potential therapeutic applications. Toxicity studies are typically conducted using various cell lines to determine cytotoxic effects and establish safe dosage ranges. For instance, compounds similar to this compound were tested for cytotoxicity against Vero cell lines, revealing a favorable safety profile that supports further development as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can facilitate electron transfer reactions, while the fluoro group can enhance binding affinity to certain biological targets. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Effects on Physicochemical Properties

The interplay of substituents on the phenyl ring significantly affects molecular polarity, solubility, and solid-state geometry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Effects on Properties References
N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide 3-F, 2-CH₃, 6-NO₂ C₉H₉FN₂O₃ 212.18 Strong electron-withdrawing effects from nitro and fluoro groups enhance polarity; methyl group introduces steric hindrance.
N-(3-methylphenyl)-2,2,2-trichloro-acetamide 3-CH₃ C₉H₈Cl₃NO 260.52 Meta-methyl group promotes planar crystal packing; trichloroacetamide increases molecular weight and lipophilicity.
N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)benzothiazin-2-yl]acetamide 4-NO₂ (para) C₁₆H₁₂F₃N₃O₄S 399.34 Para-nitro group stabilizes resonance structures; trifluoromethyl enhances metabolic stability.
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-CH₂CH₃, 6-CH₃ C₁₂H₁₆ClNO 225.72 Ortho-alkyl groups disrupt coplanarity, reducing crystallinity.
N-(3-chloro-4-fluorophenyl)-...acetamide 3-Cl, 4-F Varies ~250–300 Halogen substituents increase electronegativity and hydrogen-bonding potential.

Structural and Crystallographic Insights

  • Electron-Withdrawing Groups (EWGs): The nitro group in this compound strongly withdraws electrons, reducing electron density on the phenyl ring. This effect is amplified by the meta-fluoro substituent, which further polarizes the molecule. In contrast, N-(3-methylphenyl)-2,2,2-trichloro-acetamide lacks EWGs, resulting in less distorted crystal lattices .
  • Similar effects are observed in 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, where ortho-alkyl groups disrupt molecular planarity .

Biological Activity

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide is an organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the meta position, a methyl group at the ortho position, and a nitro group at the para position relative to the acetamide group. Its molecular formula is C10H10FN3O3, with a molecular weight of approximately 245.19 g/mol. The unique arrangement of substituents contributes to its reactivity and biological activity.

This compound exhibits its biological activity primarily through:

  • Antibacterial Activity : The presence of the nitro group enhances its ability to disrupt bacterial cell wall synthesis, potentially targeting penicillin-binding proteins (PBPs) which are crucial for bacterial growth and stability.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications in oncology.

Biological Activity Overview

Biological Activity Mechanism Target Organisms/Cells
AntibacterialDisruption of cell wall synthesis via PBPsGram-positive and Gram-negative bacteria
CytotoxicInduction of apoptosis or cell cycle arrestVarious cancer cell lines

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of this compound against Klebsiella pneumoniae, a significant pathogen known for its antibiotic resistance. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting it could serve as a viable alternative in treating resistant infections .
  • Cytotoxicity Assessment :
    • In vitro tests on cancer cell lines demonstrated that this compound induced significant cytotoxic effects. The mechanism was attributed to apoptosis induction, supported by flow cytometry analysis which showed increased Annexin V positive cells upon treatment.
  • Structure-Activity Relationship (SAR) :
    • Research into similar acetamides has shown that structural modifications significantly affect biological activity. For instance, compounds with electron-withdrawing groups like nitro or halogens often exhibit enhanced antibacterial properties due to increased electron deficiency, facilitating interactions with bacterial enzymes .

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